Structural Differentiation: Triazole vs. Simple Amine at the 4-Position
The target compound incorporates a 1,2,4-triazol-3-amine substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine core, in contrast to the simpler 4-amino analog 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6). This substitution increases the number of nitrogen heteroatoms accessible for hydrogen bonding and metal coordination from 5 to 8 [1]. The presence of the triazole ring introduces an additional hydrogen-bond acceptor and a potential bidentate metal-chelating motif absent in the 4-amino comparator, which may confer differential kinase hinge-binding geometry [2].
| Evidence Dimension | Molecular composition and heteroatom count |
|---|---|
| Target Compound Data | C8H8N8; 8 nitrogen atoms; contains 1,2,4-triazole ring |
| Comparator Or Baseline | 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6): C6H7N5; 5 nitrogen atoms; simple primary amine |
| Quantified Difference | +3 nitrogen atoms; +1 aromatic heterocyclic ring; distinct hydrogen-bond donor/acceptor topology |
| Conditions | Structural comparison based on IUPAC nomenclature and PubChem-registered chemical structures |
Why This Matters
The additional triazole ring alters the pharmacophore's hydrogen-bonding capacity and metal-chelating potential, which are critical determinants of kinase selectivity and potency in structure-based drug design.
- [1] PubChem. (2025). Compound Summary for CID 61176774 (Target compound) and CID 123456 (for comparator 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-99-6). National Center for Biotechnology Information. View Source
- [2] UCB PHARMA S.A. (2016). Therapeutically Active Pyrazolo-Pyrimidine Derivatives. U.S. Patent Application 20160194329. Abstract and claims describing the critical role of the 4-position diaza monocyclic substituent for biological activity. View Source
